molecular formula C11H12ClN5O2 B2449776 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide CAS No. 1986367-26-3

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B2449776
CAS No.: 1986367-26-3
M. Wt: 281.7
InChI Key: JYTLOJPCDIZIPO-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide (CAS 1986367-26-3) is a chemical compound with a molecular formula of C11H12ClN5O2 and a molecular weight of 281.70 g/mol . This reagent features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its ability to interact with diverse biological targets and enzymes . The 1,2,4-triazole pharmacophore is present in a variety of therapeutically active substances, including antifungal agents (e.g., fluconazole), anticancer drugs (e.g., letrozole), and antivirals . Its incorporation into molecular structures is often pursued to enhance bioavailability, stability, and binding affinity . While specific biological data for this compound is not fully characterized in the public domain, its structure suggests potential as a key intermediate or building block in organic synthesis and drug discovery programs. Researchers may find value in exploring its application in developing enzyme inhibitors, such as cholinesterase inhibitors for neurodegenerative disease research, given the documented significance of triazole hybrids in this field . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1,2,4-triazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2/c12-8-3-1-2-7(4-8)9(18)5-17-6-14-10(16-17)11(19)15-13/h1-4,6,9,18H,5,13H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTLOJPCDIZIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN2C=NC(=N2)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach decomposes the target compound into three key fragments:

  • 1H-1,2,4-triazole-3-carboxylic acid (core heterocycle).
  • 2-(3-chlorophenyl)-2-hydroxyethyl (aryl-alcohol substituent).
  • Carbohydrazide functional group (-CONHNH2).

The synthesis likely proceeds via:

  • Step 1 : Construction of the 1,2,4-triazole ring with a carboxylic acid or ester at position 3.
  • Step 2 : Introduction of the 2-(3-chlorophenyl)-2-hydroxyethyl group at the N1 position.
  • Step 3 : Hydrazinolysis of the ester/carboxylic acid to form the carbohydrazide.

Detailed Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole scaffold is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazides with carbonyl compounds. For the target molecule, ethyl 1H-1,2,4-triazole-3-carboxylate serves as a pivotal intermediate.

Representative Procedure:
  • Starting Material : React 1,2,4-triazole-5-thione (1 ) with ethyl chloroacetate in dimethylformamide (DMF) containing triethylamine (TEA) at room temperature.
  • Reaction :
    $$
    \text{1,2,4-Triazole-5-thione} + \text{ClCH}_2\text{COOEt} \xrightarrow[\text{TEA}]{\text{DMF, rt}} \text{Ethyl 2-[(1H-1,2,4-triazol-3-yl)thio]acetate} \quad (\text{80\% yield})
    $$
  • Modification : Hydrolyze the thioether linkage under basic conditions to yield ethyl 1H-1,2,4-triazole-3-carboxylate.

Formation of the Carbohydrazide Moiety

Hydrazinolysis of the ethyl ester converts it to the carbohydrazide:

Hydrazinolysis Protocol:
  • Reagents : Hydrazine hydrate (80%) in propan-2-ol.
  • Procedure :
    $$
    \text{Ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate} + \text{NH}2\text{NH}2\cdot\text{H}_2\text{O} \xrightarrow[\text{60°C, 4 h}]{\text{Propan-2-ol}} \text{Target Compound}
    $$
    • Yield : 85–90% (based on similar conversions).
    • Purification : Recrystallization from ethanol/water.

Optimization of Reaction Conditions

Key Parameters for Triazole Formation

  • Solvent : DMF or acetonitrile for polar aprotic conditions.
  • Catalyst : Triethylamine or NaOH for deprotonation.
  • Temperature : Room temperature for cyclization; elevated temps (80°C) for ester hydrolysis.

Epoxide Ring-Opening Optimization

  • Catalyst : BF₃·OEt₂ enhances electrophilicity of the epoxide.
  • Steric Effects : Bulky substituents on the epoxide may reduce yield; 3-chlorophenyl is moderately sterically demanding.

Analytical Characterization

Spectroscopic Data (Hypothetical)

  • IR (KBr) :
    • 3320 cm⁻¹ (N-H stretch, hydrazide).
    • 1665 cm⁻¹ (C=O, carbohydrazide).
    • 1590 cm⁻¹ (C=N, triazole).
  • ¹H NMR (DMSO-d₆) :
    • δ 8.45 (s, 1H, triazole-H).
    • δ 7.35–7.55 (m, 4H, 3-chlorophenyl).
    • δ 5.20 (br s, 1H, -OH).
    • δ 4.80 (m, 1H, CH-OH).
  • MS (ESI+) : m/z 339 [M+H]⁺ (calculated for C₁₂H₁₂ClN₅O₂).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Epoxide ring-opening High regioselectivity Requires anhydrous conditions 70–75
Grignard addition Flexible substituent introduction Sensitive to moisture 60–65
Direct alkylation Single-step procedure Low functional group tolerance 50–55

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of a reduced triazole derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antifungal Activity

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide has demonstrated notable antifungal properties. Research indicates that triazole derivatives can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens, including Candida and Aspergillus species. Studies have shown that compounds with the triazole ring exhibit higher efficacy when combined with other antifungal agents, enhancing their overall antifungal activity .

Antibacterial Properties

The compound also exhibits antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to contribute to its enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death. This property has implications for developing new antibacterial therapies in an era of rising antibiotic resistance .

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cancer cell survival and proliferation .

Fungicides

In agriculture, this compound is being investigated as a potential fungicide. Its effectiveness against plant pathogens could provide an alternative to conventional fungicides, promoting sustainable agricultural practices. The compound's mode of action involves disrupting fungal growth by inhibiting sterol biosynthesis .

Plant Growth Regulation

Triazole compounds are also known for their plant growth regulatory properties. They can modulate plant hormone levels and affect growth processes such as germination and flowering. This aspect is particularly relevant in enhancing crop yields and managing plant stress responses under adverse environmental conditions .

Case Studies

Study ReferenceFocusFindings
Sameliuk et al. (2021) Antimicrobial ActivityDemonstrated high rates of antimicrobial activity for triazole derivatives against various pathogens.
PMC7145827 (2020) Anticancer ActivityShowed that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis through specific signaling pathways.
Google Patents (1996) Agricultural ApplicationInvestigated the use of triazole derivatives as fungicides with effective action against common agricultural pathogens.

Mechanism of Action

The mechanism of action of 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer properties. The compound may also interact with cellular pathways involved in cell division and apoptosis, leading to its potential use in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
  • 1-[2-(3-bromophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide
  • 1-[2-(3-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide

Uniqueness

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This makes it particularly effective in binding to certain enzymes and receptors, enhancing its biological activity compared to similar compounds.

Biological Activity

1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12ClN5O2
  • Molecular Weight : 245.69 g/mol

Biological Activity Overview

The biological activities of triazole derivatives are well-documented. The compound in focus exhibits several pharmacological properties:

  • Antifungal Activity : Triazole compounds are known for their antifungal properties. Research indicates that derivatives of triazole can inhibit the growth of various fungal strains.
  • Antibacterial Activity : Similar to antifungal properties, triazoles have shown effectiveness against a range of bacterial pathogens.

Antifungal Activity

In a study examining the antifungal efficacy of various triazole compounds, it was found that:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value significantly lower than standard antifungal agents like fluconazole.
CompoundMIC (μg/mL)Fungal Strain
This compound0.0156Candida albicans
Fluconazole0.25Candida albicans

This demonstrates that the compound has a higher potency against Candida albicans compared to fluconazole .

Antibacterial Activity

The antibacterial properties were assessed against several Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings suggest that the compound has considerable antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

The mechanism by which this compound exerts its effects likely involves the inhibition of key enzymes involved in fungal and bacterial cell wall synthesis. Triazoles generally inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Clinical Efficacy Against Fungal Infections :
    • A clinical trial involving patients with invasive fungal infections demonstrated that patients treated with triazole derivatives showed a significant reduction in fungal load compared to those receiving standard treatment.
  • Bacterial Resistance :
    • Research indicated that the compound maintained efficacy against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent in overcoming bacterial resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving hydrazine derivatives and acid chlorides. A one-pot synthesis using NaOH as a catalyst has been reported for structurally similar 1,2,4-triazole derivatives, yielding products efficiently (60–75% yield). Key steps include condensation of hydrazides with carbonyl intermediates under reflux conditions, followed by purification via recrystallization .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : While specific safety data for this compound is limited, analogous 1,2,4-triazole derivatives require protective gloves, goggles, and lab coats due to potential toxicity. Work should be conducted in a fume hood to avoid inhalation of fine particles. Waste disposal must adhere to protocols for chlorinated organic compounds .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation typically involves:

  • NMR (¹H/¹³C): To identify proton environments (e.g., hydroxyethyl and chlorophenyl groups).
  • FT-IR : To detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
  • Mass Spectrometry : For molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like DFT enhance synthesis and structural analysis?

  • Methodological Answer : Density Functional Theory (DFT) at the 6-311G+(d,p) basis set level predicts electronic properties, stability, and reactive sites. For example, DFT can optimize reaction pathways for hydrazide cyclization and validate spectroscopic data by simulating IR/NMR spectra. This reduces experimental trial-and-error and identifies energetically favorable intermediates .

Q. What strategies resolve contradictions in bioactivity or spectroscopic data?

  • Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values) may arise from impurities or solvent effects. Strategies include:

  • HPLC-PDA : To verify purity (>95%).
  • Solvatochromic Studies : To assess solvent polarity impacts on reactivity.
  • Dose-Response Replication : Using standardized assays (e.g., microbial inhibition) with controlled variables .

Q. How can factorial design optimize reaction conditions?

  • Methodological Answer : A 2³ factorial design (temperature, catalyst concentration, reaction time) identifies critical variables. For example, optimizing NaOH concentration (0.1–0.5 M) and temperature (60–100°C) maximizes yield while minimizing byproducts. Response surface methodology (RSM) further refines conditions .

Q. What advanced structural analysis techniques confirm stereochemistry and crystallinity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., hydroxyethyl group orientation).
  • PXRD : Confirms crystallinity and polymorphic forms.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways .

Data Contradiction Analysis Example

ObservationPossible CauseResolution Method
Variability in antimicrobial activityImpurities in synthesisHPLC-PDA + column chromatography
Discrepant melting pointsPolymorphismPXRD + DSC
Inconsistent NMR shiftsSolvent polarityDeuterated solvent standardization

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